2-(Pyridin-4-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFRYUEDOKXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyridin 4 Yl Pyrimidine and Its Analogues
Classical and Modern Approaches to the Pyrimidine (B1678525) Core
The formation of the central pyrimidine ring is a well-trodden field in heterocyclic chemistry, with methods ranging from classical cyclocondensations to modern multi-component reactions.
Cyclization Reactions for Pyrimidine Ring Formation
Cyclization reactions represent the most fundamental approach to constructing the pyrimidine nucleus. These methods typically involve the combination of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.
A cornerstone of pyrimidine synthesis is the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. This classical approach, often referred to as the Pinner pyrimidine synthesis, is a robust and widely used method for creating 2-substituted pyrimidines. slideshare.netslideshare.net The reaction typically proceeds under acidic or basic catalysis, where the amidine provides the N-C-N segment that cyclizes with the three-carbon dicarbonyl unit. slideshare.net
The general mechanism involves the initial nucleophilic attack of an amidine nitrogen onto one of the carbonyl carbons, followed by a series of condensation and dehydration steps that ultimately lead to the aromatic pyrimidine ring. slideshare.netyoutube.com A variety of 1,3-dicarbonyl compounds can be employed, including β-diketones, β-ketoesters, and malonic esters, which allows for diverse substitution patterns on the final pyrimidine product. slideshare.net Fluorinated 1,3-dicarbonyl compounds have also been successfully used in these condensations to produce fluoroalkyl-substituted pyrimidines. epa.gov
Table 1: Examples of Pinner-type Pyrimidine Synthesis
| 1,3-Dicarbonyl Compound | Amidine/Guanidine | Catalyst | Product Type |
| Ethyl acetoacetate | Amidines | Acid or Base | 4-Hydroxy-6-methyl-2-substituted-pyrimidine |
| Malonic esters | Amidines | Acid or Base | 4,6-Dihydroxy-2-substituted-pyrimidine |
| β-Diketones | Amidines | Acid or Base | 4,6-Disubstituted-2-substituted-pyrimidine |
| Ethyl acetoacetate | Guanidine | Base | 2-Amino-4-hydroxy-6-methylpyrimidine |
| Acetylacetone | Benzamidine | Acid | 2-Phenyl-4,6-dimethylpyrimidine |
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate complex molecules in a single step. The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. mdpi.com
Table 2: Selected Multi-Component Reactions for Pyrimidine Synthesis
| Components | Catalyst/Conditions | Key Features |
| Enamine, Triethyl orthoformate, Ammonium (B1175870) acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
| Ketones, NH₄OAc, DMF-DMA | NH₄I / Metal-free | Broad substrate scope and good functional group tolerance. organic-chemistry.org |
| Amidines, Alcohols (up to 3) | Iridium-pincer complex | Regioselective, sustainable synthesis via condensation/dehydrogenation. organic-chemistry.org |
| Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative [3+2+1] annulation | Eco-friendly, tolerates many functional groups. organic-chemistry.org |
Strategies for Introducing the Pyridin-4-yl Moiety onto the Pyrimidine Scaffold
An alternative to building the pyrimidine ring with the pyridine (B92270) already attached is to first synthesize a functionalized pyrimidine and then introduce the pyridin-4-yl group. This is typically achieved through modern cross-coupling reactions. Halogenated pyrimidines, such as 2-chloropyrimidine (B141910) or 2,4-dichloropyrimidine (B19661), are common substrates for these transformations due to the reactivity of the carbon-halogen bond.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for this purpose. researchgate.net The Suzuki coupling involves the reaction of a halopyrimidine with a pyridinylboronic acid in the presence of a palladium catalyst and a base. mdpi.com This method is known for its high functional group tolerance and efficiency. For substrates like 2,4-dichloropyrimidine, the reaction can be highly regioselective, with the coupling preferentially occurring at the more reactive C4 position before the C2 position. mdpi.comnih.gov Microwave irradiation has been shown to significantly accelerate these coupling reactions, often reducing reaction times to minutes and allowing for very low catalyst loadings. researchgate.netmdpi.com
Targeted Synthesis of 2-(Pyridin-4-yl)pyrimidine
The direct synthesis of this compound can be accomplished by applying the general principles described above. The two most logical and convergent strategies involve either a Pinner-type condensation using a pyridine-containing amidine or a Suzuki cross-coupling reaction.
Step-by-Step Synthetic Routes to the Core Structure
A highly plausible and direct method for synthesizing this compound is through the classical condensation approach. This route builds the desired product from precursors that already contain the constituent pyridine and a latent pyrimidine fragment.
Route 1: Pinner-Type Condensation
Preparation of Pyridine-4-carboxamidine: The key starting material, pyridine-4-carboxamidine, can be prepared from isonicotinonitrile (pyridine-4-carbonitrile). A common method is the Pinner reaction, where the nitrile is treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form an imino ether salt (Pinner salt). wikipedia.orgorganic-chemistry.org Subsequent treatment of this intermediate with ammonia (B1221849) or an ammonium salt furnishes the desired amidine hydrochloride. wikipedia.org
Cyclocondensation: The prepared pyridine-4-carboxamidine hydrochloride is then reacted with a 1,3-dicarbonyl synthon. A suitable partner is malondialdehyde or its more stable synthetic equivalents, such as 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde under the reaction conditions. The condensation is typically carried out in the presence of a base (e.g., sodium ethoxide in ethanol) to neutralize the hydrochloride salt and catalyze the cyclization.
Aromatization and Work-up: The initial cyclization product, a dihydropyrimidine (B8664642), spontaneously dehydrates under the reaction conditions to yield the aromatic this compound. Standard aqueous work-up and purification by crystallization or chromatography afford the final product.
Route 2: Suzuki Cross-Coupling
An alternative modern approach involves a palladium-catalyzed cross-coupling reaction.
Selection of Substrates: This route utilizes commercially available 2-chloropyrimidine and 4-pyridylboronic acid.
Coupling Reaction: The two substrates are reacted in a suitable solvent system (e.g., dioxane/water or toluene (B28343)/ethanol/water). nih.govrsc.org A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added along with a base, typically an aqueous solution of sodium carbonate or potassium carbonate. mdpi.comnih.gov
Reaction Execution and Isolation: The reaction mixture is heated, often under an inert atmosphere, until completion. Microwave-assisted heating can dramatically reduce the reaction time. mdpi.com After cooling, the product is extracted into an organic solvent, and the crude material is purified by column chromatography to yield pure this compound. This method benefits from the commercial availability of the starting materials and the high efficiency typical of Suzuki couplings. researchgate.net
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters. Key factors that are typically fine-tuned include the choice of catalyst, base, solvent, reaction temperature, and time.
One of the most common methods for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net For the synthesis of this compound, isonicotinamidine (B1297283) would be the key amidine component. The optimization of this condensation reaction would involve screening various acidic or basic catalysts to facilitate the cyclization and subsequent dehydration. slideshare.netresearchgate.netresearchgate.net
In the context of cross-coupling reactions to form the this compound scaffold, such as the Suzuki-Miyaura coupling, optimization is critical for achieving high yields and purity. For the coupling of a 2-halopyrimidine with pyridine-4-boronic acid, a systematic screening of palladium catalysts, phosphine (B1218219) ligands, bases, and solvent systems is essential. mdpi.comresearchgate.netnih.gov For instance, studies on similar heteroaryl couplings have shown that the choice of a palladium(0) precatalyst in combination with a bulky electron-rich phosphine ligand can significantly enhance catalytic activity. nih.govorganic-chemistry.org The base plays a crucial role in the transmetalation step, with inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) being commonly evaluated. mdpi.comresearchgate.net The solvent choice, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene with water, also profoundly impacts the reaction efficiency. mdpi.comnih.gov Temperature and reaction time are further optimized to ensure complete conversion while minimizing the formation of byproducts. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in pyrimidine synthesis. mdpi.com The optimization of microwave parameters, such as temperature and irradiation time, can lead to significant improvements in efficiency compared to conventional heating. mdpi.com
A hypothetical optimization table for a Suzuki-Miyaura coupling to synthesize this compound is presented below, illustrating the systematic approach to maximizing yield.
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for this compound Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 85 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 6 | 95 |
Derivatization Strategies for Functionalized this compound Analogues
The functionalization of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Cross-coupling reactions and oxidative annulation strategies are powerful methods for introducing a wide range of substituents.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for the arylation and heteroarylation of pyrimidine and pyridine rings. researchgate.netresearchgate.net To synthesize analogues of this compound, this reaction can be employed in two primary ways: coupling of a 2-halopyrimidine with a pyridine-4-boronic acid derivative or coupling of a 4-halopyridine with a pyrimidine-2-boronic acid derivative. nih.govnih.gov
Catalyst systems typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand. nih.gov The choice of ligand is critical, with bulky, electron-rich ligands like SPhos or XPhos often providing superior results for challenging heteroaryl couplings. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as K₃PO₄ or Cs₂CO₃, in a solvent mixture like 1,4-dioxane/water. nih.gov These conditions are generally tolerant of a wide range of functional groups on both coupling partners, allowing for the synthesis of a diverse library of functionalized analogues.
For instance, coupling 2-chloropyrimidine with various substituted pyridine-4-boronic acids would yield a range of 4-substituted-2-(pyridin-4-yl)pyrimidines. Conversely, using different substituted 2-chloropyrimidines with pyridine-4-boronic acid would introduce substituents onto the pyrimidine ring.
Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of this compound Analogues
| Pyrimidine Substrate | Pyridine Substrate | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 2-Chloropyrimidine | Pyridine-4-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | This compound |
| 2-Bromo-5-methylpyrimidine | Pyridine-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 5-Methyl-2-(pyridin-4-yl)pyrimidine |
| 2-Chloropyrimidine | 3-Methylpyridine-4-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 2-(3-Methylpyridin-4-yl)pyrimidine |
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organotin reagents. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 2-halopyrimidine with a 4-(trialkylstannyl)pyridine or a 4-halopyridine with a 2-(trialkylstannyl)pyrimidine. wikipedia.orgresearchgate.netnih.gov Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used. wikipedia.org While the Stille reaction is tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback. wikipedia.org
Other metal-catalyzed cross-coupling reactions, such as the Hiyama coupling (using organosilanes) and the Negishi coupling (using organozinc reagents), can also be employed for the synthesis of this compound analogues, each offering its own set of advantages regarding reactivity and functional group tolerance.
Nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable and cost-effective alternative to palladium-catalyzed methods. rsc.orgnih.gov A notable application is the use of pyrimidinyl sulfones as electrophiles in desulfonylative cross-coupling reactions. doi.org This strategy involves the activation of a C-S bond, which can be a valuable alternative to the more common C-halogen bond activation.
For the synthesis of this compound analogues, a 2-(arylsulfonyl)pyrimidine could be coupled with a pyridylboronic acid or a pyridyl organozinc reagent under nickel catalysis. doi.org Typical catalysts include NiCl₂(dppp) or Ni(cod)₂ with a suitable ligand. doi.org This methodology expands the range of available electrophilic partners for the synthesis of this heterocyclic system.
Oxidative Annulation Strategies in Pyrimidine Synthesis
Oxidative annulation reactions provide a powerful and atom-economical approach to the synthesis of pyrimidine rings. nih.govresearchgate.net These methods often involve the formation of multiple C-C and C-N bonds in a single step from simple precursors.
One such strategy involves the [3+2+1] three-component annulation of amidines, ketones, and a one-carbon source. nih.gov To synthesize a this compound derivative, isonicotinamidine could be reacted with a ketone and a suitable one-carbon synthon. For example, N,N-dimethylaminoethanol has been reported to serve as a one-carbon source through C(sp³)-H activation. nih.gov
Another approach is the oxidative annulation of 1,3-diketones with amidines. rsc.org The reaction of isonicotinamidine with a 1,3-diketone in the presence of an oxidizing agent would lead to the formation of a this compound derivative. These methods offer a convergent and efficient route to highly substituted pyrimidines.
Furthermore, the annulation of alkynes can be utilized in pyridine and pyrimidine synthesis. nih.govnih.gov For instance, the reaction of isonicotinamidine with an alkyne under oxidative conditions could potentially lead to the formation of the desired pyrimidine ring. mdpi.comnih.gov
Nucleophilic Aromatic Substitution in Halogenated Pyrimidine Intermediates
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the formation of aryl-aryl bonds, particularly in electron-deficient heterocyclic systems like pyrimidine. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. This reactivity is enhanced when the ring is substituted with good leaving groups, such as halogens, at the 2-, 4-, or 6-positions.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the leaving group. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the ability of the ring to stabilize the negative charge of the Meisenheimer complex.
In the context of synthesizing this compound analogues, this would typically involve the reaction of a halogenated pyrimidine, such as 2-chloropyrimidine, with a pyridine-based nucleophile. However, direct SNAr reactions using a pyridine ring as the nucleophile are less common for creating this specific linkage compared to modern cross-coupling methods. This is because the nucleophilicity of the pyridine nitrogen can lead to undesired side reactions, and the generation of a pyridyl anion for C-C bond formation requires strong bases.
More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, have become the methods of choice for efficiently creating the C-C bond between a pyridine and a pyrimidine ring. For instance, the Suzuki coupling of 2-chloropyrimidines with arylboronic acids has been shown to be a highly efficient and regioselective method, with the reaction preferentially occurring at the C4 position of dichloropyrimidines before the C2 or C6 positions. This high regioselectivity is a key advantage for the controlled synthesis of specifically substituted pyrimidine derivatives.
| Intermediate 1 | Intermediate 2 | Coupling Method | Catalyst/Reagents | Product | Ref. |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Microwave | 2-Chloro-4-phenylpyrimidine | N/A |
| 2-Halopyridine | Organotin reagent | Stille Coupling | Palladium catalyst | 2-Substituted Pyridine | N/A |
Amine-Linked Derivatization and Scaffold Modification
Introducing amine functionalities to the this compound scaffold is a common strategy to modulate the compound's physicochemical properties and biological activity. This can be achieved by reacting a halogenated precursor with various primary or secondary amines through nucleophilic aromatic substitution.
For example, starting with a chlorinated pyrimidine derivative, the chlorine atom can be displaced by an amine nucleophile. This reaction is often facilitated by the electron-deficient nature of the pyrimidine ring. A variety of amine-containing fragments can be introduced, leading to a diverse library of derivatives.
Modern synthetic methods, such as the Buchwald-Hartwig amination, offer a powerful alternative for forming C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides with amines under relatively mild conditions and with high functional group tolerance. This method has been successfully applied to the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. The choice of palladium catalyst, ligand (e.g., Xantphos), and base is crucial for optimizing the reaction outcome.
The modification of the scaffold can also involve multi-step synthetic sequences. For instance, a 2,4-dichloropyrimidine can be selectively functionalized at the more reactive 4-position with an amine, followed by a subsequent reaction at the 2-position to introduce the pyridine moiety, or another functional group.
| Pyrimidine Precursor | Amine | Reaction Type | Catalyst/Reagents | Product Type | Yield |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | SNAr (Microwave) | N/A | 2-Anilinopyrimidines | N/A |
| 4-(Pyridin-3-yl)pyrimidin-2-amine precursor | Aryl amines | Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82% |
| 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | m/p-phenylenediamines | SNAr | N/A | Intermediates for ALK/HDAC inhibitors | N/A |
Functionalization at Pyrimidine and Pyridine Rings
The functionalization of the intact this compound scaffold allows for late-stage modification, which is a valuable strategy in drug discovery for structure-activity relationship (SAR) studies. Both the pyrimidine and pyridine rings exhibit distinct reactivities that can be exploited for further derivatization.
Pyrimidine Ring: The pyrimidine ring is π-deficient, making it generally resistant to electrophilic aromatic substitution. However, nucleophilic aromatic substitution is more facile, especially if activating groups are present. Direct C-H functionalization methods are emerging as powerful tools to modify such heterocyclic systems without the need for pre-installed leaving groups.
Pyridine Ring: The pyridine ring is also electron-deficient, which deactivates it towards electrophilic attack. Electrophilic substitution, when it does occur, typically requires harsh conditions and directs to the 3-position. In contrast, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electron-deficient and thus susceptible to nucleophilic attack. For the this compound molecule, the pyridine ring is already substituted at the 4-position. Therefore, nucleophilic attack would be directed to the 2- and 6-positions.
Late-stage functionalization can also be achieved through palladium-catalyzed C-H activation/functionalization reactions. These methods allow for the direct introduction of various functional groups, including aryl, alkyl, and others, at specific positions on the heterocyclic rings.
| Ring | Position(s) | Reaction Type | Reactivity |
| Pyrimidine | 2, 4, 6 | Nucleophilic Substitution | Favorable due to π-deficiency |
| Pyrimidine | 5 | Electrophilic Substitution | Possible, less deactivated than 2,4,6 positions |
| Pyridine | 3, 5 | Electrophilic Substitution | Disfavored, requires harsh conditions |
| Pyridine | 2, 6 | Nucleophilic Substitution | Favorable due to π-deficiency |
Synthesis via Thiourea (B124793) and Hydrazinolysis
The construction of the pyrimidine ring itself often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an N-C-N fragment, such as urea, guanidine, or thiourea. The use of thiourea leads to the formation of a 2-thiopyrimidine (pyrimidine-2-thione), which is a versatile intermediate for further modifications.
The synthesis of pyrimidine derivatives using thiourea typically follows the Biginelli reaction or similar cyclocondensation pathways. For instance, the reaction of a chalcone-bearing thiophene (B33073) nucleus with thiourea has been used to synthesize novel pyrimidine derivatives. The resulting 2-thioxo group can be subsequently alkylated to form a 2-alkylthioether, which is an excellent leaving group for nucleophilic substitution, allowing for the introduction of various substituents at the 2-position. Alternatively, the thione can be oxidized to a sulfone or converted to other functional groups.
Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine (B178648), can be employed to modify pyrimidine rings. In some cases, treatment of pyrimidine derivatives with hydrazine can lead to ring-opening or ring-transformation reactions. For example, it has been reported that certain Biginelli pyrimidines undergo unexpected ring cleavage upon reaction with hydrazine hydrate (B1144303), yielding pyrazoles, arylidenehydrazines, and urea/thiourea. More controlled hydrazinolysis can be used to convert ester functionalities on the pyrimidine ring into hydrazides, which are useful intermediates for further derivatization, for instance, to form triazolo-fused pyrimidines. The reaction conditions, such as the molar ratio of hydrazine and reaction time, can significantly influence the outcome of the reaction, leading to either functional group transformation or skeletal rearrangement.
| Starting Materials | Key Reagent | Intermediate/Product | Transformation |
| α,β-Unsaturated ketone, Thiourea | Thiourea | 2-Thioxopyrimidine | Ring formation |
| Ester-substituted pyrimidine | Hydrazine hydrate (2 equiv.) | Triazolo[4,3-a]pyrimidine hydrazide | Hydrazide formation and cyclization |
| Ester-substituted pyrimidine | Hydrazine hydrate (10 equiv.) | Monocyclic triazole | Ring opening and rearrangement |
| Substituted Pyrimidine | Hydrazine hydrate (200 °C) | Pyrazole | Ring contraction (formal carbon deletion) |
Chemical Reactivity and Mechanistic Studies of 2 Pyridin 4 Yl Pyrimidine
Reaction Pathways and Transformation Mechanisms
The reactivity of 2-(Pyridin-4-yl)pyrimidine is characterized by pathways that typically involve the pyrimidine (B1678525) moiety, which is the more electron-deficient of the two rings.
The pyrimidine ring generally undergoes nucleophilic substitution more readily than electrophilic substitution. stackexchange.com The presence of two electronegative nitrogen atoms decreases the electron density at the carbon atoms of the ring, particularly at the C2, C4, and C6 positions. stackexchange.comresearchgate.net Consequently, these positions are activated for attack by nucleophiles. In the case of this compound, the C2 position is already substituted, leaving the C4 and C6 positions as the primary sites for nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group is present at these positions. researchgate.netquimicaorganica.org Studies on various pyrimidine derivatives show that nucleophilic substitution at C4 is often favored over the C2 position. stackexchange.com This preference can be explained by Frontier Molecular Orbital (FMO) theory, which indicates a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4, making it more susceptible to nucleophilic attack. stackexchange.com
Conversely, electrophilic aromatic substitution on the pyrimidine ring is difficult. researchgate.net The ring's electron deficiency and the fact that the nitrogen atoms can be protonated under acidic reaction conditions further deactivate the ring towards electrophiles. When such reactions do occur, they preferentially take place at the C5 position, which is the most electron-rich carbon atom in the pyrimidine ring. researchgate.net The introduction of electron-donating groups onto the ring can facilitate electrophilic substitution at this position. researchgate.net
The reduction of the pyrimidine ring is a known transformation. Due to its reduced aromaticity compared to benzene, the pyrimidine ring can be hydrogenated. For instance, certain substituted pyrimidines have been successfully reduced to their dihydro-derivatives using metal hydride complexes like lithium aluminum hydride (LiAlH₄). researchgate.netrsc.org In a study on ethyl 2-(methylthio)pyrimidine-5-carboxylate, reduction with LiAlH₄ predominantly yielded the corresponding 1,6-dihydropyrimidine derivative rather than the expected alcohol from the reduction of the ester group. researchgate.net This indicates that hydride attack can occur on the electron-deficient pyrimidine ring itself, particularly when activated by an electron-withdrawing group. researchgate.net
The oxidation of the pyrimidine ring itself is less common, but the reverse reaction, the aromatization of dihydropyrimidine (B8664642) derivatives to form the pyrimidine ring, is a favorable process. researchgate.net This oxidation can be achieved using various oxidizing agents. researchgate.net For the pyridine (B92270) ring, N-oxidation to form pyridine N-oxide can occur with peracids. While specific oxidation studies on this compound are not prevalent, attempts to perform C–N oxidative fusion on related (pyridin-2-ylmethyl)porphyrins have been explored, suggesting that complex oxidative pathways can be investigated. academie-sciences.fr
As a π-deficient heterocycle, the pyrimidine ring in this compound is the primary site for nucleophilic attack . The C4 and C6 positions are the most electrophilic carbons and are susceptible to attack by a range of nucleophiles. stackexchange.comquora.com Reactions involving organometallic reagents, such as Grignard reagents, are known to proceed with halogenated pyrimidines, leading to the formation of C-C bonds via a nucleophilic substitution mechanism. acs.orgresearchgate.net The reaction of Grignard reagents with 4-amino-5-cyano-2-methylpyrimidine, for example, can lead to addition at the C6 position, forming a 1,2-dihydropyrimidine intermediate, demonstrating the susceptibility of the ring to nucleophilic addition. acs.org
Electrophilic attack on the this compound molecule is less favorable. The nitrogen atoms of both the pyridine and pyrimidine rings are the most basic centers and are the initial sites of interaction with electrophiles, such as protons in acidic media or alkylating agents. quimicaorganica.org This interaction leads to the formation of pyridinium (B92312) or pyrimidinium salts, which further deactivates the rings toward electrophilic aromatic substitution. If electrophilic substitution on a carbon atom were to occur, it would be favored at the C3 position of the pyridine ring quimicaorganica.orgquora.com or the C5 position of the pyrimidine ring. researchgate.net
Tautomeric Equilibria and Proton Transfer Mechanisms
While the parent this compound molecule does not exhibit significant tautomerism, the introduction of functional groups such as hydroxyl (-OH), thiol (-SH), or amino (-NH₂) moieties can lead to complex tautomeric equilibria. The study of these equilibria, particularly proton transfer mechanisms, is crucial for understanding the structure-property relationships in these derivatives.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating tautomerism. physchemres.orgresearchgate.net Studies on related systems, such as 2-(2′-hydroxyphenyl)pyrimidines, provide significant insight into the potential tautomeric behavior of functionalized this compound. nih.govnih.gov For these hydroxy derivatives, theoretical calculations explore the excited-state intramolecular proton transfer (ESIPT) process, where a proton moves from the hydroxyl group to a nitrogen atom on the pyrimidine ring upon photoexcitation. nih.gov
Time-dependent DFT (TD-DFT) calculations are employed to model the potential energy surfaces of the ground and excited states, allowing for the determination of energy barriers for proton transfer and the relative stabilities of the different tautomeric forms (e.g., enol and keto). nih.gov For example, in 6-hydroxypicolinic acid, a related pyridine derivative, DFT calculations at the B3LYP/6-31++G(d) level showed that the keto form is more stable than the enol form and determined the energy barriers for the proton transfer process in the gas phase and in various solvents. scispace.com These computational models help to rationalize experimental observations and predict the behavior of new derivatives. researchgate.net
| Medium | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Gas Phase | B3LYP/6-31++G(d) | 37.55 | scispace.com |
| Chloroform | CPCM/B3LYP/6-31++G(d) | 37.58 | scispace.com |
| THF | CPCM/B3LYP/6-31++G(d) | 37.57 | scispace.com |
| Methanol | CPCM/B3LYP/6-31++G(d) | 37.54 | scispace.com |
| Water | CPCM/B3LYP/6-31++G(d) | 37.54 | scispace.com |
Experimental studies on derivatives like 2-(2′-hydroxyphenyl)pyrimidines confirm the presence of dynamic proton transfer processes predicted by computational models. nih.gov A key experimental finding for these compounds is their lack of fluorescence in solution and the solid state. nih.govnih.gov This is attributed to a rapid ESIPT from the phenol's hydroxyl group to one of the pyrimidine's nitrogen atoms. nih.gov This proton transfer creates an excited keto tautomer that undergoes a non-radiative decay back to the ground state, effectively quenching any fluorescence. nih.gov
The crucial role of the hydroxyl group and the proton transfer mechanism is demonstrated experimentally. When the pyrimidine ring is protonated by adding a strong acid, the ESIPT process is inhibited. nih.gov This blockage of the non-radiative decay pathway "switches on" fluorescence, leading to a visible emission. This acidochromic behavior serves as strong experimental evidence for the tautomeric process. nih.govnih.gov Spectroscopic techniques, including NMR and UV-Vis absorption spectroscopy, are also vital for studying tautomeric equilibria in solution, as the different tautomers possess distinct spectral signatures. ias.ac.inresearchgate.net
Coordination Chemistry and Metal Complexation of 2 Pyridin 4 Yl Pyrimidine Ligands
Ligand Design Principles for 2-(Pyridin-4-yl)pyrimidine Derivatives
The design of ligands based on the this compound scaffold is guided by fundamental principles of coordination chemistry, focusing on the ligand's ability to bind to metal ions and the influence of structural modifications on this behavior.
The chelating ability of this compound and its derivatives is primarily attributed to the presence of nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings. These nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordinate bonds. The spatial arrangement of these nitrogen atoms allows the ligand to act as a chelating agent, binding to a single metal ion at two or more points.
This compound is anticipated to act as a bidentate ligand , coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring. This bidentate chelation forms a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. The specific coordination mode can, however, be influenced by the nature of the metal ion, the solvent system, and the presence of other ligands or counter-ions. In derivatives of this compound, such as 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid, the ligand has been observed to adopt various coordination modes, acting as a bridging ligand to form coordination polymers. rsc.org
The introduction of substituents onto the pyridine or pyrimidine rings of the this compound framework can significantly alter its coordination behavior. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density on the nitrogen atoms, enhancing their basicity and potentially leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (e.g., nitro, halide) decrease the electron density, which can weaken the coordinate bond. For instance, in copper(II) complexes with 2-pyridyl urea ligands, the presence of a strong electron-withdrawing nitro group was found to decrease the nucleophilicity of the pyridine ring. mdpi.com
Steric Effects: The size and position of substituents can introduce steric hindrance around the nitrogen donor atoms, influencing the geometry of the resulting metal complex. Bulky substituents near the coordination sites may prevent the close approach of the metal ion or other ligands, leading to distorted coordination geometries or favoring the formation of complexes with lower coordination numbers.
Formation of Metal-2-(Pyridin-4-yl)pyrimidine Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, to elucidate their solid-state structures.
The versatile coordination behavior of this compound-based ligands allows for the formation of a wide array of transition metal complexes with diverse structures and properties.
The coordination of this compound derivatives with these first-row transition metals has been shown to yield coordination polymers with varied topologies. In a study involving 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid (H2ppmdc), hydrothermal self-assembly with the corresponding metal salts produced four new coordination polymers. rsc.org
The structural diversity of these complexes arises from the different coordination preferences of the metal ions and the versatile coordination modes of the ligand. For example, the Co(II) and Ni(II) complexes were found to have two-dimensional layered structures, while the Mn(II) complex exhibited a three-dimensional metal-organic framework. rsc.org The Zn(II) complex, on the other hand, formed a 2D sheet structure. rsc.org In a different study, a Manganese(II) complex with 2-[4-(3-pyridyl)pyrimidin-2-ylsulfanyl]acetate was synthesized, where the Mn(II) ion is in an octahedral coordination geometry, coordinated by four water molecules in the equatorial positions and two nitrogen atoms from the ligands in the axial positions. nih.gov
| Metal Ion | Complex Formula | Coordination Geometry | Structural Motif | Reference |
|---|---|---|---|---|
| Cobalt(II) | [Co(ppmdc)(H₂O)₂]n | Octahedral | 2D layered structure | rsc.org |
| Nickel(II) | [Ni(ppmdc)(H₂O)₂]n | Octahedral | 2D layered structure | rsc.org |
| Manganese(II) | [Mn(ppmdc)(H₂O)]n | Not specified | 3D metal-organic framework | rsc.org |
| Manganese(II) | [Mn(C₁₁H₈N₃O₂S)₂(H₂O)₄]·2H₂O | Octahedral | Discrete complex | nih.gov |
| Zinc(II) | {[Zn(ppmdc)(H₂O)₂]·H₂O}n | Not specified | 2D sheet structure | rsc.org |
Copper(II) complexes with pyridine-based ligands often exhibit distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. mdpi.com For instance, a series of Cu(II) complexes with 2-pyridyl ureas were synthesized and structurally characterized, revealing both neutral hexacoordinated and ionic pentacoordinated species. mdpi.com
Iron(II) complexes with pyridine-containing ligands are known to form stable octahedral complexes. For example, dichlorotetrakis(pyridine)iron(II) features a trans arrangement of the chloride ligands in a high-spin configuration. wikipedia.org
Palladium(II) complexes with pyridine ligands typically adopt a square-planar geometry. nih.gov The synthesis and characterization of various Pd(II) complexes with functionalized pyridine ligands have demonstrated the formation of both di- and tetrasubstituted species. nih.gov
| Metal Ion | Ligand Type | Typical Coordination Geometry | Reference Example |
|---|---|---|---|
| Copper(II) | 2-Pyridyl ureas | Distorted Octahedral/Square Pyramidal | [Cu(U3)₂Cl₂] |
| Iron(II) | Pyridine | Octahedral | FeCl₂(pyridine)₄ |
| Palladium(II) | 4-Substituted Pyridines | Square Planar | PdL₄₂ |
Synthesis and Structural Characterization of Transition Metal Complexes
Coordination Modes of the this compound Ligand
The this compound ligand exhibits versatile coordination behavior, primarily acting as a bridging ligand to connect metal centers. Its coordination versatility stems from the presence of multiple nitrogen donor atoms within its structure. In a notable example, this ligand, in its sulfinyl derivative form (pypmSO), has been shown to bridge Ag(I) cations. nih.gov In this complex, the ligands, with opposing chiralities, are arranged alternately, linking the silver ions through two nitrogen atoms and one sulfinyl oxygen atom. nih.gov This arrangement results in the formation of an extended zigzag coordination chain. nih.gov
Metal-Organic Frameworks (MOFs) Incorporating this compound Derivatives
Derivatives of this compound are valuable building blocks in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.org The nitrogen-containing heterocyclic rings of these ligands provide effective coordination sites for metal ions, facilitating the formation of extended, porous networks. uol.de
For instance, a stable, porous indium-based MOF has been successfully synthesized using (2-pyrimidin-5-yl)terephthalic acid as the primary organic linker. rsc.org Interestingly, during the synthesis, 1,4-benzenedicarboxylate anions were also formed, leading to the creation of an isomorphic MOF. rsc.org The incorporation of the pyrimidine moiety into the MOF structure has been shown to enhance its performance. rsc.org Furthermore, the in situ reduction of Ag(I) to silver nanoparticles within the pyrimidine-modified MOF has been achieved, creating a composite material, Ag@MOF, with potential for enhanced catalytic or sorption properties. rsc.org
Hydrothermal Synthesis of MOFs
Hydrothermal synthesis is a prevalent and effective method for the crystallization of MOFs, including those incorporating this compound derivatives. researchgate.netcore.ac.uk This technique involves heating a mixture of the metal salt and the organic linker in a sealed vessel, typically in water or another solvent, at elevated temperatures and pressures. researchgate.netrsc.org The conditions of hydrothermal synthesis, such as temperature, pressure, pH, solvent type, and reactant concentrations, can be precisely controlled to influence the final structure, crystallinity, and properties of the resulting MOF. researchgate.net
This method is particularly advantageous for producing MOFs with high crystallinity and stability, making them suitable for various applications. researchgate.net For example, iron-based MOFs like MIL-53 and MIL-100, which are effective for drug loading, are often synthesized hydrothermally. researchgate.net The ability to fine-tune the synthesis parameters allows for the optimization of particle size and surface characteristics, which are critical for the performance of the MOF in its intended application. researchgate.net
Topology and Dimensionality of MOF Structures
The topology and dimensionality of a Metal-Organic Framework (MOF) are fundamental characteristics that dictate its properties and potential applications. nih.govrsc.org These are determined by the coordination geometry of the metal ions (nodes) and the connectivity and geometry of the organic linkers. researchgate.net The this compound ligand and its derivatives can act as linkers, connecting metal centers to form frameworks with various dimensionalities, from 1D chains to 2D layers and 3D networks.
The resulting topology of a MOF can be quite complex, especially when multiple types of ligands or metal centers are involved. researchgate.net For example, a 3D MOF synthesized with a pyrimidine-4,6-dicarboxylate ligand and lead(II) ions exhibits an unprecedented topology with a complex point symbol. ugr.esmdpi.com In some cases, the dimensionality of the MOF can be influenced by the synthesis conditions. For example, the introduction of pyridine during the solvothermal synthesis of a cobalt-based MOF led to a structural reconfiguration from a 3D to a 2D framework. This change in dimensionality was attributed to the pyridine ligands replacing other coordinating molecules, which in turn enhanced the number of active metal sites for catalysis.
Table 1. Selected MOFs Incorporating Pyrimidine Derivatives and their Structural Features
| MOF Designation | Metal Ion | Pyrimidine-based Ligand | Dimensionality | Key Structural Feature |
|---|---|---|---|---|
| In-MOF 1 | In(III) | (2-pyrimidin-5-yl)terephthalic acid | 3D | Porous framework rsc.org |
| Ag@In-MOF 1 | In(III), Ag(0) | (2-pyrimidin-5-yl)terephthalic acid | 3D | In situ formed Ag nanoparticles rsc.org |
| Co MOF-Py3 | Co(II) | Not specified pyrimidine, 1,4-benzenedicarboxylic acid, pyridine | 2D | Ultrathin nanosheets |
| Pb-MOF | Pb(II) | pyrimidine-4,6-dicarboxylate | 3D | Unprecedented complex topology ugr.esmdpi.com |
Coordination-Driven Self-Assembly Processes
Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex supramolecular architectures. nih.govrsc.orgnih.gov This approach relies on the spontaneous formation of well-defined structures from metal ions and organic ligands that have complementary geometric and chemical information encoded within them. The this compound ligand, with its distinct coordination sites, is well-suited for directing the self-assembly of such structures.
The predictability of the final architecture in coordination-driven self-assembly is a key advantage. nih.gov By carefully selecting the metal acceptor with a specific coordination geometry (e.g., square-planar Pt(II)) and a donor ligand with a defined angle between its coordination sites, discrete 2D polygons or 3D polyhedra can be selectively prepared under mild conditions and in high yields. nih.gov
Formation of Metallo-Supramolecular Grids and Polymeric Architectures
The self-assembly of bis-tridentate ligands, a category that can include derivatives of this compound, with transition metal ions can lead to the spontaneous formation of [n x n] grid-like metal complexes. These structures are of significant interest due to their unique arrangement of metal ions, which can impart interesting magnetic, electrochemical, and optical properties. The design of the ligand is crucial in directing the self-assembly process towards these discrete grid-like complexes.
For instance, ligands based on a 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine scaffold have been shown to self-assemble into [2 x 2] grid-like metal complexes with Fe(II) and Zn(II) ions. Beyond discrete grids, these self-assembly processes can also yield polymeric architectures. For example, macromolecular ligands functionalized with similar coordinating motifs have been used to construct star-shaped supramolecular polymers through complexation with transition metal ions.
Rational Design of Self-Assembled Systems
The rational design of self-assembled systems is a key goal in supramolecular chemistry, aiming to create functional materials with tailored properties. researchgate.net This involves the careful design of molecular components that will spontaneously assemble into a desired architecture. The principles of molecular recognition and pre-organization are central to this process.
Supramolecular Chemistry and Crystal Engineering Involving 2 Pyridin 4 Yl Pyrimidine
Non-Covalent Interactions and Crystal Packing Motifs
The solid-state structure and the formation of supramolecular assemblies of 2-(Pyridin-4-yl)pyrimidine are governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are directional and specific, allowing for the precise control of molecular packing.
Hydrogen bonding is a predominant force in the assembly of molecules containing pyridine (B92270) and pyrimidine (B1678525) moieties. The nitrogen atoms in both the pyridine and pyrimidine rings of this compound can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as carboxylic acids or water molecules, extensive hydrogen-bonded networks can be formed.
In a related structure, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, the crystal packing is stabilized by O—H⋯N and C—H⋯O hydrogen bonds, which link adjacent molecules to form a sheet-like structure. nih.gov The pyridine and pyrimidine rings in this derivative are nearly parallel, with a dihedral angle of 6.7 (1)°. nih.gov It is conceivable that in the presence of appropriate co-formers, this compound would participate in similar robust hydrogen-bonding synthons, leading to predictable supramolecular architectures.
| Potential Hydrogen Bond Interactions in this compound Assemblies |
| Interaction Type |
| N(pyridine)···H-X |
| N(pyrimidine)···H-X |
| C-H···N(pyridine) |
| C-H···N(pyrimidine) |
Data inferred from the analysis of related pyridine and pyrimidine structures.
The aromatic nature of both the pyridine and pyrimidine rings in this compound makes it susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a crucial role in the stabilization of the crystal lattice. The geometry of these stacks can vary, leading to different packing motifs such as face-to-face or offset arrangements.
Halogen bonding is another important non-covalent interaction that can be exploited in the crystal engineering of materials containing this compound. The nitrogen atoms of the pyridine and pyrimidine rings can act as halogen bond acceptors, interacting with halogen atoms (e.g., iodine, bromine) on other molecules that act as halogen bond donors. The strength and directionality of these interactions can be tuned by changing the halogen atom, with the strength generally following the order I > Br > Cl.
Studies on co-crystals of pyridine amides have shown that halogen bonds can compete with or complement hydrogen bonding in directing the assembly of molecules. rsc.org For instance, an I···N halogen bond can be a dominant structure-directing interaction. rsc.org This suggests that this compound could be a valuable component in the design of co-crystals where halogen bonding plays a key role in the supramolecular architecture.
Design Principles for Supramolecular Architectures
The predictable nature of non-covalent interactions allows for the application of design principles to create supramolecular architectures with specific topologies and functionalities using this compound as a primary building block.
Crystal engineering strategies for this compound focus on the selection of appropriate co-formers that can interact with its hydrogen and halogen bond acceptor sites in a predictable manner. By choosing co-formers with complementary functional groups, it is possible to construct a wide range of supramolecular motifs, from simple dimers and chains to more complex two- and three-dimensional networks.
For example, co-crystallization with dicarboxylic acids could lead to the formation of robust hydrogen-bonded chains or sheets. Similarly, the use of iodinated or brominated aromatic compounds could result in architectures dominated by halogen bonding. The interplay between different non-covalent interactions provides a powerful tool for fine-tuning the resulting crystal structure.
The process of chiral resolution, where a racemic mixture is separated into its constituent enantiomers, often relies on the formation of diastereomeric salts or co-crystals with a chiral resolving agent. wikipedia.org this compound could potentially be used in such applications by forming co-crystals with racemic mixtures of chiral acids or alcohols. The differing stabilities and solubilities of the resulting diastereomeric supramolecular assemblies would allow for the separation of the enantiomers. Furthermore, achiral molecules like 2-pyridone have been shown to act as chiral inducers in certain reactions through the formation of chiral crystals, suggesting that under specific conditions, even achiral building blocks can give rise to chiral environments. nih.gov
The study of pyridine-benzimidazole derivatives has shown that competition between molecular and supramolecular chirality can be controlled to enhance chiroptical properties. nih.gov This highlights the potential for designing complex chiral systems where this compound acts as a key achiral component that is organized into a chiral superstructure by a chiral guest or co-former.
Organic Salts Bearing Pyridine and Pyrimidine: Ionic Interactions
The generation of organic salts typically involves the transfer of a proton from an acidic compound to a basic site on a molecule like this compound. This molecule possesses two distinct nitrogenous rings: a pyridine ring and a pyrimidine ring. The basicity of the nitrogen atoms in these rings makes them susceptible to protonation by carboxylic acids or other acidic moieties. The resulting cation (the protonated this compound) and anion (the deprotonated acid) are then held together by strong electrostatic interactions.
Research on related pyridine and pyrimidine-based organic salts has demonstrated that the stability of their crystalline structures is heavily reliant on a network of noncovalent interactions. These interactions include N-H···O, N-H···N, and C-H···O hydrogen bonds. For instance, in the organic crystalline salts DCNO and PCNP, which are formed from pyrimidine- and pyridine-based compounds and acidic partners, single-crystal X-ray diffraction (SCXRD) studies have confirmed that cations and anions are densely packed due to these very interactions. nih.govacs.org Such charge-assisted hydrogen bonds are a defining feature of organic salts and are crucial for their structural stabilization in the solid state. nih.govacs.org
In the case of an organic salt of this compound, protonation would likely occur at one of the nitrogen atoms of the pyrimidine or pyridine ring. The specific site of protonation would depend on the relative basicity of the nitrogen atoms. The resulting pyridinium (B92312) or pyrimidinium cation would then engage in strong hydrogen bonding with the carboxylate or other anionic counterpart.
For example, in the adduct of 2-amino-4-(4-pyridyl)pyrimidine with 4-aminobenzoic acid, a hydrogen-bonding network is observed involving COOH···N(pyridyl) interactions, with an O···N distance of 2.6406 (17) Å. This indicates a strong interaction, although in this specific case, it is described as a cocrystal rather than a salt, meaning a complete proton transfer has not occurred. However, it illustrates the preferred sites of interaction. In true organic salts, this distance would likely be even shorter due to the formal charge separation.
The supramolecular arrangement in the solid state is a direct consequence of these directional ionic interactions. The cations and anions often self-assemble into well-defined patterns and motifs. Common motifs include chains, sheets, and more complex three-dimensional networks, all held together by the aforementioned hydrogen bonds. The specific architecture is influenced by the size, shape, and functional groups of both the cation and the anion.
While detailed crystallographic data for organic salts of this compound is not available in the provided context, the principles derived from similar structures provide a strong framework for understanding their potential solid-state behavior. The interplay between the strong ionic interactions and weaker noncovalent forces would govern the crystal packing, leading to unique and predictable supramolecular architectures.
Theoretical and Computational Investigations of 2 Pyridin 4 Yl Pyrimidine
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
DFT has become a principal method for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties. TD-DFT extends this capability to excited states, enabling the prediction of electronic absorption and emission spectra.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-(Pyridin-4-yl)pyrimidine, a key structural feature is the dihedral angle between the pyridine (B92270) and pyrimidine (B1678525) rings.
Theoretical calculations have been performed to optimize the molecular geometry of pyrimidine derivatives. irjweb.com The planarity of the molecule is a critical factor influencing its electronic properties and potential for stacking interactions in condensed phases. Studies on related structures, such as N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, have utilized the B3LYP/6-311G++(d,p) level of theory to determine optimized bond lengths and angles. irjweb.com For this compound, the optimized geometry reveals a nearly planar conformation, which is crucial for its electronic and intermolecular interactions. The planarity is a result of the delocalization of π-electrons across both heterocyclic rings.
Table 1: Selected Optimized Geometrical Parameters of a Pyrimidine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C1-N2 | 1.3747 | |
| C3-N2 | 1.3897 |
Data adapted from theoretical calculations on a related pyrimidine derivative. irjweb.com
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. For pyrimidine derivatives, the HOMO is typically localized on the more electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas. The HOMO-LUMO gap is a key parameter in understanding charge transfer interactions within the molecule. irjweb.comscirp.org A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for its potential applications in electronics and photochemistry. scirp.org
In a study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the calculated HOMO and LUMO energies were -6.2613 eV and -0.8844 eV, respectively, resulting in an energy gap of 5.3769 eV. irjweb.com This relatively large gap suggests high kinetic stability. The distribution of HOMO and LUMO across the molecule indicates the regions prone to electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies of a Pyrimidine Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2613 |
| LUMO | -0.8844 |
Data obtained from DFT calculations on a related pyrimidine derivative. irjweb.com
TD-DFT is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical spectra that can be compared with experimental data.
For 5-(pyridyl)-1,3,4-oxadiazole-2-thiones, TD-DFT/6-31G(d,p) calculations have been used to study their theoretical UV spectra. nih.gov The calculated transitions were found to be in good agreement with experimental measurements, with the longest wavelength absorption band correlating well with the HOMO-LUMO energy gap. nih.gov Similar computational approaches can be applied to this compound to predict its UV-Vis spectrum and understand the nature of its electronic transitions. These calculations can also help in interpreting experimental observations of fluorescence and phosphorescence by providing insights into the energies and characteristics of the excited states.
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies focused solely on this compound are not prevalent in the reviewed literature, this computational technique is highly relevant for understanding its behavior in complex environments. MD simulations can model the dynamic evolution of a system over time, providing insights into conformational changes, interactions with solvent molecules, and binding to biological targets. For instance, MD simulations have been employed to study the stability of complexes between pyrimidine derivatives and biological targets like cholinesterases, monitoring interactions such as hydrophobic contacts, water bridges, and hydrogen bonds over nanosecond timescales. nih.govacs.org
Computational Studies of Binding Energies and Ligand-Metal Interactions
Computational methods are extensively used to investigate the interactions between ligands and metal ions. DFT calculations can be employed to determine the binding energies, geometries, and electronic structures of metal complexes containing this compound. The nitrogen atoms in both the pyridine and pyrimidine rings are potential coordination sites, allowing the molecule to act as a bidentate or bridging ligand.
Studies on the interaction of pyrimidine derivatives with metal clusters (Ag, Au, Cu) have shown that the adsorption processes are exothermic, which is favorable for applications like drug delivery. researchgate.net The binding energy and the nature of the ligand-metal bond can be analyzed through various computational techniques, including Natural Bond Orbital (NBO) analysis, which provides information on charge transfer and orbital interactions between the ligand and the metal.
Structure-Activity Relationship (SAR) Modeling via Computational Methods (e.g., Docking Studies)
Structure-Activity Relationship (SAR) modeling is a important approach in drug discovery that aims to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly molecular docking, are central to modern SAR studies.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For pyrimidine derivatives, docking studies have been widely used to investigate their interactions with various biological targets, including enzymes and receptors. tandfonline.comtandfonline.comnih.govresearchgate.net For example, docking studies have been performed on pyridine and pyrimidine derivatives to evaluate their potential as inhibitors of EGFR kinase, a target in cancer therapy. tandfonline.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the observed biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations relating chemical structure to biological activity, are often developed based on data from docking studies and other computed molecular descriptors. nih.gov These models provide valuable insights for the rational design of new compounds with improved therapeutic properties. journalwjbphs.com
Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis and 2D-Fingerprint Plots
Theoretical and computational methods provide powerful tools for understanding the intermolecular interactions that govern the crystal packing of molecular solids. Hirshfeld surface analysis (HSA) and the associated two-dimensional (2D) fingerprint plots have become indispensable for visualizing and quantifying these non-covalent interactions. set-science.com This approach allows for a detailed exploration of how molecules interact with their nearest neighbors within a crystalline environment.
The dnorm surface is color-coded to provide a quick visual summary of interaction types:
Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the strongest interactions, such as hydrogen bonds. set-science.combiointerfaceresearch.com
White areas represent contacts approximately equal to the van der Waals separation. set-science.com
Blue areas signify interactions that are longer than the van der Waals radii and are correspondingly weaker. set-science.commdpi.com
Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular interactions. crystalexplorer.net These plots are generated by plotting di against de for every point on the Hirshfeld surface, effectively "unfolding" the 3D surface into a 2D histogram. crystalexplorer.net The color of each point on the plot indicates the relative frequency of that particular (di, de) pair, ranging from blue (low frequency) to green and red (high frequency). crystalexplorer.net
While specific experimental data for this compound is not available, analysis of structurally related heterocyclic compounds provides representative data for the types of interactions observed. The table below details the percentage contributions of the most common intermolecular contacts to the total Hirshfeld surface for analogous molecular crystals.
| Interaction Type | Contribution (%) - Compound A nih.gov | Contribution (%) - Compound B researchgate.net | Contribution (%) - Compound C mdpi.com |
|---|---|---|---|
| H···H | 38.5 | 40.4 | ~45-50 |
| N···H/H···N | 33.3 | 28.6 | - |
| C···H/H···C | 27.3 | 24.1 | ~10-15 |
| O···H/H···O | - | - | ~25-30 |
| C···C | 0.3 | - | 5.0 |
This table presents representative data from analogous heterocyclic compounds to illustrate typical interaction percentages.
The characteristic shapes on the 2D fingerprint plots reveal the nature of these interactions. For instance, sharp, distinct spikes often indicate strong hydrogen bonds (like N–H···N or O–H···O), while more diffuse regions correspond to van der Waals contacts like H···H interactions. researchgate.net Features appearing as "wings" can be characteristic of C–H···π interactions. crystalexplorer.net In pyridine and pyrimidine-containing structures, N···H/H···N contacts are particularly important, often appearing as distinct spikes that confirm the presence of hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice. nih.gov The predominance of H···H contacts, often contributing the largest percentage to the surface, highlights the significance of weaker van der Waals forces in achieving efficient crystal packing. nih.govresearchgate.netmdpi.com
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Pyridin 4 Yl Pyrimidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-(pyridin-4-yl)pyrimidine compounds. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the routine characterization of these compounds. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR provide information about the connectivity of neighboring protons.
In derivatives of pyridyl-pyrimidine, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic rings. For instance, in 4-(2-pyridyl)pyrimidine, the H-2 proton of the pyrimidine (B1678525) ring is significantly deshielded and appears at a chemical shift as high as 9.30 ppm. Quaternization of a nitrogen atom in the pyrimidine ring can further deshield adjacent protons, causing their signals to shift to even lower fields (e.g., 9.86-9.92 ppm) researchgate.net. The protons on the pyridine (B92270) ring also exhibit characteristic shifts and coupling patterns that allow for their unambiguous assignment.
¹³C NMR spectra provide information on all carbon atoms in the molecule. The carbon atoms of the pyridine and pyrimidine rings typically resonate in the range of δ 110-160 ppm. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and any substituents present on the rings. For example, in 2,4'-bipyridine, a related structure, the carbon signals are observed between 120.8 and 154.4 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pyridyl-Pyrimidine Scaffolds
| Nucleus | Ring System | Typical Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrimidine | 8.5 - 9.5 | Protons adjacent to ring nitrogen atoms are most deshielded. |
| ¹H | Pyridine | 7.0 - 9.0 | Exact shifts depend on substitution pattern and position relative to nitrogen. |
Note: Data are generalized from related structures. Specific values for this compound may vary.
For more complex derivatives or to resolve ambiguities in spectral assignments, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the pyridine and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments correlate the chemical shifts of protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on the known assignments of their attached protons researchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons) and for establishing the connectivity between different structural fragments, such as linking substituents to the correct positions on the heterocyclic rings. For example, {¹H,¹⁵N}-HMBC experiments have been successfully used to unambiguously establish the binding mode of pyridyl-pyrimidine ligands to metal centers in complex coordination compounds .
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound and its derivatives, techniques like Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used.
The mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻), which corresponds to the molecular weight of the compound. This is a crucial first step in identifying the substance.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The molecular ion fragments in a reproducible manner, and the resulting daughter ions give clues about the molecule's structure. Studies on substituted pyrimidine derivatives show that fragmentation often involves characteristic losses of small molecules or radicals from the parent structure sphinxsai.com. Common fragmentation pathways for pyrimidine-containing compounds can include:
Cleavage initiated by the pyrimidine moiety.
Fission at substituent linkages.
Loss of small, stable neutral molecules like HCN or N₂.
Ring-opening and subsequent fragmentation of the heterocyclic systems sapub.orgresearchgate.net.
Analysis of these fragmentation pathways helps to confirm the proposed structure and the positions of various substituents on the pyridyl-pyrimidine core.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
When suitable single crystals of a this compound derivative can be grown, XRD analysis yields a wealth of crystallographic data. This information is crucial for defining the exact molecular geometry and the unit cell of the crystal lattice. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
The crystal data obtained includes the crystal system (e.g., monoclinic, orthorhombic), the space group (e.g., P2₁/c, Pbca), and the dimensions of the unit cell (a, b, c, and α, β, γ). The number of molecules in the unit cell (Z) is also determined. For example, a derivative, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, was found to crystallize in the monoclinic P2₁/c space group with four molecules per unit cell researchgate.netnih.gov.
The refinement procedure involves fitting the experimentally observed diffraction data to a structural model. The quality of the final structure is indicated by parameters such as the R-factor (wR), with lower values indicating a better fit.
Table 2: Example Crystal Data for a 2-(Pyridinyl)pyrimidine Derivative
| Parameter | Value |
|---|---|
| Compound | 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid nih.gov |
| Chemical Formula | C₁₁H₉N₃O₂S |
| Molecular Weight | 247.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.5722 (2) |
| b (Å) | 22.4650 (8) |
| c (Å) | 7.4314 (2) |
| β (°) | 93.237 (2) |
| Volume (ų) | 1095.45 (6) |
This table presents data for a related derivative to illustrate the type of information obtained from XRD studies.
Beyond the structure of a single molecule, XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is critical in materials science and drug design as they influence properties like solubility, stability, and melting point.
For pyridyl-pyrimidine compounds, common intermolecular interactions observed in the solid state include:
Hydrogen Bonding: These are among the strongest intermolecular forces. In derivatives with suitable functional groups (e.g., -COOH, -NH₂), O—H···N, N—H···N, and C—H···O hydrogen bonds are frequently observed, often linking molecules into chains, sheets, or more complex three-dimensional networks researchgate.netnih.govacs.org.
π–π Stacking: The aromatic pyridine and pyrimidine rings can interact through π–π stacking. These interactions can be face-to-face or offset and contribute significantly to the stability of the crystal structure nih.gov.
C–H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of a nearby aromatic ring. These weaker interactions also play a role in directing the crystal packing arrangement scispace.com.
The dihedral angle between the pyridine and pyrimidine rings is an important structural parameter. In many derivatives, these rings are not coplanar, with reported dihedral angles varying based on the substitution pattern and crystal packing forces, for example, 3.8(1)° in one derivative and 6.7(1)° in another nih.govnih.gov. The analysis of these weak interactions provides a detailed understanding of the supramolecular assembly of these compounds in the solid state .
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of molecules like this compound. The vibrational modes of the constituent pyridine and pyrimidine rings provide a unique spectral fingerprint.
The analysis of pyrimidine derivatives by Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic vibrational modes. vandanapublications.comvandanapublications.com The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings are observed in the 1600-1400 cm⁻¹ range. Specifically, the pyrimidine ring often shows strong absorptions between 1600-1500 cm⁻¹ due to C=N ring stretching. vandanapublications.com Ring breathing vibrations and other deformations are found at lower wavenumbers.
For the pyridine moiety, characteristic IR and Raman bands are also well-documented. researchgate.netsemanticscholar.org The ring stretching vibrations are typically observed as a pair of bands around 1600 cm⁻¹ and 1580 cm⁻¹. The ring breathing mode, which is particularly strong in Raman spectra, appears near 1000 cm⁻¹. researchgate.net C-H in-plane and out-of-plane bending vibrations also provide valuable structural information and are found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.
In this compound, the coupling of the vibrational modes of the two rings can lead to complex spectra. However, by comparing with the spectra of individual pyridine and pyrimidine compounds, specific assignments can be made. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Ring of Origin |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Pyrimidine |
| C=N / C=C Ring Stretch | 1600 - 1400 | Pyridine & Pyrimidine |
| Pyridine Ring Breathing | ~1000 | Pyridine |
| Pyrimidine Ring Breathing | 990 - 1030 | Pyrimidine |
| C-H In-plane Bend | 1300 - 1000 | Pyridine & Pyrimidine |
| C-H Out-of-plane Bend | 900 - 650 | Pyridine & Pyrimidine |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Optical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule and is fundamental for understanding its optical properties, such as color and luminescence.
The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic system. Pyridine itself exhibits absorption bands around 250-270 nm, which are attributed to π → π* transitions. nist.gov Similarly, pyrimidine derivatives show strong absorptions in the UV region. nih.gov For conjugated systems like this compound, these absorption bands are expected to be influenced by the electronic communication between the two rings. UV-Vis spectroscopic studies on related pyridine and pyrimidine derivatives have shown the ability of these compounds to form complexes, for instance with metal ions, which can be monitored by changes in the absorption spectrum. nih.gov
Fluorescence spectroscopy reveals the emission properties of a molecule after it has been electronically excited. Many pyridine and pyrimidine derivatives are known to be fluorescent. nih.govresearchgate.net The fluorescence emission is typically red-shifted with respect to the absorption, a phenomenon known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, is highly dependent on the molecular structure and its environment. For instance, the introduction of certain substituents can either enhance or quench the fluorescence intensity. nih.govresearchgate.net In related systems, imidazo[1,2-a]pyrimidines have been found to fluoresce more intensely and at longer wavelengths than their pyridine analogues. nih.gov The fluorescence characteristics of pyrimidine-containing compounds can be sensitive to the presence of other molecules, making them useful as fluorescent probes. mdpi.com
Table 2: Representative Electronic Spectroscopy Data for Pyridine/Pyrimidine Systems
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Key Features |
|---|---|---|---|
| Pyridine | ~250-270 | Variable | π → π* transitions dominate absorption nist.gov |
| Pyrimidine Derivatives | ~275 | Variable | Position and intensity depend on substitution nih.gov |
| Imidazo[1,2-a]pyridines | ~315 | ~400-500 | Fluorescence intensity influenced by substituents nih.gov |
| Imidazo[1,2-a]pyrimidines | ~315 | ~460-560 | Generally higher fluorescence than pyridine analogues nih.gov |
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. The study of solvatochromism provides valuable information about the nature of the electronic transitions and the change in dipole moment upon excitation.
Compounds containing both pyridine and pyrimidine rings, especially those with donor-acceptor character, can exhibit significant solvatochromism. In such systems, an intramolecular charge transfer (ICT) can occur upon photoexcitation, leading to an excited state with a larger dipole moment than the ground state. In these cases, polar solvents will stabilize the excited state more than the ground state, resulting in a red shift (bathochromic shift) of the absorption and emission bands with increasing solvent polarity. This is known as positive solvatochromism.
Applications of 2 Pyridin 4 Yl Pyrimidine in Materials Science
Optical and Photophysical Properties for Advanced Materials
The distinct electronic characteristics of the pyridine (B92270) and pyrimidine (B1678525) rings in 2-(Pyridin-4-yl)pyrimidine give rise to interesting optical and photophysical behaviors. The π-deficient nature of the pyrimidine core makes it an effective electron-accepting unit in push-pull molecular systems, which are fundamental for designing materials with significant luminescence and NLO properties. The photophysical properties of such molecules can be finely tuned by modifying the substitution pattern on the pyridine ring, influencing molecular configuration and conjugation. For instance, the linkage position of the pyridine ring can cause shifts in the absorption and fluorescence emission peaks.
Derivatives of pyridinylpyrimidine have been investigated for their potential as fluorescent materials. The combination of the electron-withdrawing pyrimidine and an electron-donating group can create a donor-acceptor structure, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is often associated with strong fluorescence emission.
Research on related structures, such as phenylmethylene pyridineacetonitrile derivatives, has shown that the position of the nitrogen atom in the pyridine ring significantly affects the photophysical properties. For example, a derivative with a para-positioned nitrogen in the pyridine ring exhibited the most red-shifted absorption peak due to increased conjugation. semanticscholar.org This principle of tuning optical properties through positional isomerization is applicable to the design of fluorescent materials based on the this compound scaffold. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The push-pull electronic structure inherent in many pyrimidine derivatives makes them promising candidates for non-linear optical (NLO) materials. rsc.orgnih.gov These materials can alter the properties of light and have applications in optical data processing and storage. The NLO response in these molecules arises from the change in dipole moment upon excitation, which is facilitated by the charge transfer from a donor to an acceptor group through a π-conjugated system.
While specific NLO data for this compound is not extensively documented in readily available literature, the general principles of NLO chromophore design strongly suggest its potential. The pyrimidine ring acts as an excellent electron acceptor, and by attaching suitable electron-donating groups to the pyridine ring, a significant NLO response could be achieved. Theoretical and experimental studies on a wide range of pyrimidine-based NLO chromophores have demonstrated their potential for applications in second harmonic generation and two-photon absorption. researchgate.net
Development of Fluorescent Probes and Sensors
The nitrogen atoms in the pyridine and pyrimidine rings of this compound can act as binding sites for metal ions and protons, making it a valuable scaffold for the development of fluorescent probes and sensors. The binding of an analyte can modulate the electronic properties of the molecule, leading to a detectable change in its fluorescence, such as quenching or enhancement.
The ability of pyridine and pyrimidine derivatives to chelate with metal ions has been widely exploited in the design of fluorescent sensors.
Zn²⁺ Sensing : Derivatives of pyridinylpyrimidine have been developed as fluorescent sensors for zinc ions (Zn²⁺). For example, a probe based on a pyridine-pyridone skeleton demonstrated a clear chelation-enhanced fluorescence effect in the presence of Zn²⁺. nih.gov The ZinPyr family of sensors, which utilize a bis(2-pyridylmethyl)amine (DPA) unit as the zinc binding site, are prominent examples of fluorescent probes for detecting intracellular zinc. chemrxiv.org
Cu²⁺ Sensing : The pyridine moiety is a known coordinating group for copper ions (Cu²⁺). Fluorescent probes incorporating a pyridine group have been designed for the selective detection of Cu²⁺. nih.gov The interaction with Cu²⁺ often leads to fluorescence quenching. For instance, a thienopyrimidine-derived Schiff base showed fluorescence quenching upon treatment with Cu²⁺, with a detection limit of 3.11 x 10⁻⁸ M. nih.gov
Sn²⁺ and SO₄²⁻ Sensing : While specific sensors for tin (Sn²⁺) based on this compound are not widely reported, the general principles of chemosensor design suggest its potential. The nitrogen atoms could potentially coordinate with Sn²⁺, leading to a change in fluorescence. Similarly, for sulfate (B86663) (SO₄²⁻) sensing, a pyridine derivative has been shown to exhibit a significant deviation in fluorescence intensity in the presence of Fe³⁺ with sulfate as the counter ion, indicating a potential for anion sensing applications. mdpi.com Furo[2,3-d] pyrimidine derivatives have also been developed as fluorescent chemosensors for HSO₄⁻, where the interaction is based on the formation of hydrogen-bonded complexes. nih.gov
| Analyte | Sensing Principle | Observed Effect | Detection Limit | Reference Compound |
|---|---|---|---|---|
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence Enhancement | Not Specified | Pyridine-pyridone derivative |
| Cu²⁺ | Chelation | Fluorescence Quenching | 0.03 µM | Naphthalimide derivative with pyridine |
| Cu²⁺ | Chelation | Fluorescence Quenching | 3.11 x 10⁻⁸ M | Thienopyrimidine-derived Schiff base |
| HSO₄⁻ | Hydrogen Bonding | Fluorescence Change | Not Specified | Furo[2,3-d] pyrimidine derivative |
The basic nitrogen atoms in the pyridine and pyrimidine rings make this compound and its derivatives sensitive to changes in pH. Protonation of these nitrogen atoms can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule.
A study on a multisensing emissive pyrimidine, a modified 2'-deoxyuridine (B118206) with a pyridine moiety, demonstrated a remarkable sensitivity to pH. nih.gov Protonation of the pyridine nitrogen led to a red-shifted absorption spectrum and enhanced fluorescence emission. The pKa value for this process was determined to be 4.42. nih.gov This pH-dependent fluorescence makes such compounds suitable for use as pH sensors in various chemical and biological systems. The fluorescence changes are often dramatic, allowing for colorimetric and luminescent pH sensing.
Derivatives of this compound can exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. This property is valuable for developing probes that can map the polarity of different environments, such as within a living cell.
The same multisensing emissive pyrimidine mentioned above also showed a distinct susceptibility to polarity. nih.gov The electronic polarization of the molecule in its ground or excited state is influenced by the polarity of the solvent, leading to shifts in the emission wavelength. This allows the molecule to act as a polarity sensor. For instance, compounds with electron-donating groups can display strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state that is stabilized by polar solvents. acs.org
Integration into Hybrid Materials and Nanostructures
Comprehensive searches of scientific literature and chemical databases did not yield specific research articles detailing the integration of this compound into hybrid materials and nanostructures. The following sections outline the potential design principles and hypothetical applications based on the known chemistry of related pyridine and pyrimidine compounds.
Design of Hybrid Organic-Inorganic Materials
The molecular structure of this compound, featuring nitrogen atoms in both the pyridine and pyrimidine rings, presents multiple potential coordination sites for metal ions. This characteristic makes it a candidate as an organic linker for the synthesis of hybrid organic-inorganic materials, such as coordination polymers and metal-organic frameworks (MOFs).
The design of such hybrid materials would involve the reaction of this compound with metal salts under various synthetic conditions (e.g., solvothermal or hydrothermal methods). The nitrogen atoms of the pyridine and pyrimidine rings can act as Lewis bases, donating lone pairs of electrons to coordinate with metal centers. The specific coordination mode would depend on factors such as the choice of metal ion, the reaction temperature, the solvent system, and the presence of other coordinating or counter-ions.
The resulting hybrid materials could exhibit a range of dimensionalities, from one-dimensional chains to two-dimensional layers or three-dimensional frameworks. The properties of these materials, including their porosity, thermal stability, and electronic properties, would be dictated by the combination of the organic linker (this compound) and the inorganic metal nodes.
While no specific examples of hybrid materials based on this compound were found, research on a related, more functionalized ligand, 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid, has demonstrated the viability of this core structure in forming robust metal-organic frameworks. This suggests that this compound could similarly serve as a foundational building block for new hybrid materials, pending experimental investigation.
Interactive Data Table: Potential Metal Ions for Hybrid Material Synthesis
| Metal Ion | Potential Coordination Geometry | Potential Properties of Hybrid Material |
| Zinc(II) | Tetrahedral, Octahedral | Luminescence, Catalysis |
| Copper(II) | Square Planar, Octahedral | Magnetic, Catalytic |
| Cobalt(II) | Tetrahedral, Octahedral | Magnetic, Electrochemical |
| Cadmium(II) | Octahedral | Luminescence |
| Manganese(II) | Octahedral | Magnetic |
Applications in Gas Adsorption (if related to MOFs)
The potential application of this compound-based metal-organic frameworks (MOFs) in gas adsorption is contingent on the successful synthesis of porous frameworks. If such MOFs can be constructed with accessible pores and a high surface area, they could theoretically be employed for the selective adsorption and storage of various gases.
Detailed research findings on the gas adsorption properties of MOFs constructed from this compound are not available in the current body of scientific literature. However, studies on other nitrogen-containing heterocyclic ligands in MOFs have shown promise for applications in CO2 capture and the separation of other industrially relevant gases. Therefore, it is plausible that MOFs derived from this compound could exhibit interesting gas adsorption behaviors, warranting future experimental exploration.
Interactive Data Table: Hypothetical Gas Adsorption Applications
| Gas Molecule | Potential Interaction Mechanism | Potential Application |
| Carbon Dioxide (CO2) | Lewis acid-base interaction with nitrogen sites | Carbon capture and sequestration |
| Methane (CH4) | Van der Waals interactions | Natural gas storage |
| Hydrogen (H2) | Weak physisorption | Hydrogen storage |
| Acetylene (C2H2) | π-complexation with aromatic rings | Acetylene separation and storage |
Catalytic Applications of 2 Pyridin 4 Yl Pyrimidine Based Systems
Role as Ligands in Homogeneous Catalysis
In homogeneous catalysis, 2-(pyridin-4-yl)pyrimidine and its derivatives serve as versatile ligands that can coordinate with various transition metals to form catalytically active complexes. The nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings act as donor sites, allowing for the formation of stable metal complexes that can facilitate a wide range of organic transformations.
The this compound scaffold is particularly effective in the realm of metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have seen significant utility for pyridylpyrimidine derivatives.
Research has demonstrated the successful application of substituted pyridylpyrimidine compounds in palladium-catalyzed cross-coupling reactions for the synthesis of fungicides. In these reactions, various substituted phenyl, pyridyl, and benzyl zinc chlorides are coupled with 2-(6-bromo-2-pyridyl)pyrimidines in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst, affording the desired products in yields ranging from 32% to 99% researchgate.net.
Furthermore, palladium-catalyzed Hiyama cross-coupling reactions have been developed using pyrimidin-2-yl tosylates with organosilanes nih.gov. This methodology has proven effective for the C2-arylation of pyrimidine derivatives, showcasing the adaptability of the pyrimidine core in cross-coupling strategies nih.gov. The use of a copper(I) chloride cocatalyst was found to be crucial for promoting the carbon-carbon bond formation in these reactions nih.gov.
The following table summarizes representative data from studies on palladium-catalyzed cross-coupling reactions involving pyridylpyrimidine-like structures.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Pyridylpyrimidine Derivatives
| Reactants | Catalyst System | Product Type | Yield (%) |
|---|---|---|---|
| 2-(6-bromo-2-pyridyl)pyrimidines and organozinc chlorides | Pd(PPh3)4 | Substituted pyridylpyrimidines | 32-99 |
| Pyrimidin-2-yl tosylates and organosilanes | PdCl2/PCy3, CuCl | C2-aryl pyrimidines | Moderate to high |
Understanding the catalytic mechanisms and identifying key intermediates is crucial for optimizing reaction conditions and designing more efficient catalysts. While detailed mechanistic studies specifically focused on this compound complexes are not extensively documented, insights can be drawn from related systems involving pyridine and pyrimidine ligands in metal-catalyzed reactions.
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama coupling, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The this compound ligand plays a important role in stabilizing the palladium center throughout this cycle and influencing the rates of these elementary steps.
Kinetic studies on model palladium(II) complexes with pyrimidine and other nucleic acid components have provided some mechanistic insights into the interaction of palladium with such ligands nih.gov. The coordination of the nitrogen atoms of the this compound to the metal center can modulate its electronic properties, thereby affecting the catalytic activity. The specific coordination mode (e.g., monodentate or bidentate) and the steric environment around the metal center, as dictated by the ligand, are also critical factors.
Heterogeneous Catalysis with this compound-Modified Supports
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, this compound can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.
Mesoporous silica materials, with their high surface area and tunable pore structures, are excellent candidates for the immobilization of catalytic complexes. The functionalization of mesoporous silica with pyridine-containing ligands has been explored for various applications, including the removal of metal ions from aqueous solutions nih.govmdpi.com. A similar strategy can be envisioned for the covalent attachment of this compound to a silica surface, followed by coordination with a catalytically active metal.
The immobilization process typically involves the chemical modification of the this compound ligand to introduce a reactive group, such as a trialkoxysilane, which can then be grafted onto the silica surface. The resulting material would feature isolated metal centers coordinated to the pyridinylpyrimidine ligand, potentially enhancing catalytic performance by preventing catalyst deactivation through dimerization or aggregation. This site isolation is a key advantage of using supported catalysts researchgate.net.
While specific examples of this compound-modified supports in heterogeneous catalysis are not widely reported, the principles of catalyst immobilization are well-established and offer a promising avenue for the development of robust and recyclable catalysts based on this ligand .
Catalytic Activity and Selectivity Studies
The catalytic activity and selectivity of metal complexes containing this compound are influenced by a combination of electronic and steric factors. The electronic nature of substituents on both the pyridine and pyrimidine rings can fine-tune the electron-donating ability of the ligand, thereby modulating the reactivity of the metal center.
Site selectivity is a critical aspect of catalysis, particularly in the functionalization of complex molecules. Research on the nickel-catalyzed alkylation of pyridines has demonstrated that the ligand structure can direct the reaction to a specific position on the pyridine ring researchgate.net. This highlights the potential for designing this compound-based ligands that can control the regioselectivity of catalytic transformations. For instance, in the palladium-catalyzed cross-coupling of dihalogenated pyridines, the choice of ligand has been shown to be a determining factor in the site-selectivity of the reaction nih.gov.
The following table provides a conceptual overview of how modifications to the this compound ligand could influence catalytic performance.
Table 2: Potential Effects of Ligand Modification on Catalytic Performance
| Modification | Potential Effect on Catalytic Activity | Potential Effect on Selectivity |
|---|---|---|
| Electron-donating substituents on the rings | Increased electron density at the metal center, potentially accelerating oxidative addition. | May alter the electronic bias for reaction at different sites. |
| Electron-withdrawing substituents on the rings | Decreased electron density at the metal center, potentially facilitating reductive elimination. | Can influence the regioselectivity by modifying the electronic character of the substrate. |
| Bulky substituents near the coordination site | May decrease the reaction rate due to steric hindrance. | Can enhance selectivity by sterically blocking certain reaction pathways. |
Molecular Targets and Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their ability to interact with and inhibit a range of enzymes, demonstrating their potential as modulators of key biological pathways. These interactions are often driven by the specific structural features of the pyridine and pyrimidine rings, which can engage in various non-covalent interactions with enzyme active sites.
Kinase Inhibitors and their Mechanisms of Action
The pyridine and pyrimidine moieties are common features in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region. acs.org The nitrogen atoms in these rings can act as hydrogen bond acceptors, mimicking the interaction of the adenine base of ATP with the enzyme's active site.
Derivatives of pyridopyrimidine have been developed as potent inhibitors of kinases such as Akt1 and Akt2. nih.gov For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of cyclin-dependent kinase 6 (CDK6) and cyclin-dependent kinase 9 (CDK9). nih.gov These compounds were found to bind directly to CDK6 and CDK9, leading to the suppression of their downstream signaling pathways. nih.gov This inhibition blocks cell cycle progression and induces apoptosis in cancer cells. nih.gov
Furthermore, 2,4-bisanilinopyrimidine derivatives have been reported as highly selective inhibitors of Aurora A kinase over Aurora B. acs.org The selectivity is attributed to a single amino acid difference in the ATP-binding sites of the two kinases, highlighting the potential for designing highly specific inhibitors based on the pyrimidine scaffold. acs.org The general mechanism for many of these kinase inhibitors involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of substrate proteins and interrupting signal transduction pathways involved in cell growth, proliferation, and survival. nih.govmdpi.com
FtsZ Inhibition Mechanisms
A novel class of bacterial cell division inhibitors targeting the FtsZ protein features a 2,4,6-trisubstituted pyrimidine scaffold, including derivatives with a 4-pyridyl group at the 2-position. nih.govacs.org FtsZ is a bacterial tubulin homolog that is essential for cell division, making it an attractive target for new antibacterial agents. patsnap.com
Molecular docking studies have suggested that the 2,4,6-trisubstituted pyrimidine moiety of these inhibitors occupies the same binding pocket as the guanosine portion of GTP, a crucial substrate for FtsZ polymerization. nih.govacs.org This binding is thought to occur through a network of hydrogen bonds with the FtsZ protein. acs.org
Experimental evidence supports this proposed mechanism. Biological characterization of a lead compound, 14av_amine16 , confirmed its direct interaction with the S. aureus FtsZ protein. nih.govacs.org This interaction leads to the inhibition of FtsZ's GTPase activity, which is necessary for the dynamic instability of FtsZ filaments. nih.govresearchgate.net The disruption of FtsZ polymerization and GTPase activity ultimately impedes the formation of the Z-ring, a critical structure for bacterial cytokinesis. patsnap.com This leads to a failure in cell division, resulting in the formation of filamentous cells and eventual cell death. nih.govacs.org
| Compound | Scaffold | Target | Proposed Mechanism of Action |
|---|---|---|---|
| 14av_amine16 | 2-(Pyridin-4-yl)-4,6-disubstituted pyrimidine | S. aureus FtsZ | Occupies the GTP binding pocket, inhibiting GTPase activity and Z-ring formation. |
Interaction with Specific Enzymes (e.g., Collagen Prolyl 4-Hydroxylases)
Derivatives of pyridine and pyrimidine have also been explored as inhibitors of collagen prolyl 4-hydroxylases (CP4Hs), enzymes critical for collagen biosynthesis. nih.govresearchgate.net CP4Hs are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the formation of 4-hydroxyproline in collagen, a modification essential for the stability of the collagen triple helix. nih.govnih.gov Overproduction of collagen is a hallmark of fibrotic diseases, making CP4Hs a therapeutic target. nih.govnih.gov
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to evaluate their anti-fibrotic activities. nih.gov Although this study focused on the 2-yl isomer, it provides valuable mechanistic insights that are likely applicable to the 4-yl isomer due to structural similarities. Several of these compounds exhibited better anti-fibrotic activities than the known inhibitor Pirfenidone. nih.gov The inhibitory mechanism of this class of compounds is believed to involve interaction with CP4H, thereby reducing the hydroxylation of proline residues and subsequent collagen maturation and deposition. nih.govresearchgate.net
Receptor Binding and Modulation Mechanisms
The purine and pyrimidine rings are fundamental components of endogenous signaling molecules that interact with a wide range of purinergic receptors. nih.gov Consequently, synthetic derivatives containing these scaffolds have been investigated as modulators of these receptors. Purinergic receptors are divided into P1 receptors, which bind adenosine, and P2 receptors, which are activated by nucleotides like ATP and UTP. nih.gov These receptors are involved in a vast array of physiological processes. frontiersin.org
Small molecules containing pyridine and pyrimidine moieties have been identified as allosteric modulators of purinergic receptors, particularly adenosine receptors (A1 and A3). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand. nih.gov This can lead to a potentiation or inhibition of the receptor's response to the natural agonist, offering a more nuanced approach to receptor modulation. While specific studies on this compound are limited in this context, the general principle of purinergic receptor modulation by such scaffolds is well-established. For example, 3-(2-pyridinyl)isoquinolines have been reported as allosteric modulators of the human A3 adenosine receptor. nih.gov
Anti-Fibrotic Mechanisms at the Cellular and Molecular Level
The anti-fibrotic potential of pyridinyl-pyrimidine derivatives has been demonstrated in cellular models of fibrosis. nih.gov Fibrosis is characterized by the excessive accumulation of extracellular matrix components, primarily collagen. mdpi.com Hepatic stellate cells (HSCs) are key players in liver fibrosis, and their activation leads to increased collagen production. researchgate.net
Inhibition of Collagen Expression (e.g., COL1A1 protein)
Studies on 2-(pyridin-2-yl) pyrimidine derivatives have shown that these compounds can effectively suppress the expression of Collagen type I alpha 1 (COL1A1) protein in immortalized rat hepatic stellate cells (HSC-T6). nih.gov COL1A1 is a major fibrillar collagen and a key fibrotic marker. nih.gov
In one study, two lead compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) , were shown to significantly reduce the expression of COL1A1 in HSC-T6 cells, as determined by ELISA. nih.gov This indicates that these compounds can decrease the deposition of extracellular matrix molecules. nih.gov The reduction in collagen expression, coupled with the inhibition of CP4H, presents a dual mechanism for the anti-fibrotic activity of this class of compounds.
| Compound | Chemical Name | Target Cell Line | Observed Anti-Fibrotic Effect |
|---|---|---|---|
| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | Inhibition of COL1A1 protein expression |
| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | Inhibition of COL1A1 protein expression |
Mechanistic Insights into Biological Activities of this compound Derivatives (Strictly Non-Clinical)
Future Research Directions and Challenges in 2 Pyridin 4 Yl Pyrimidine Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and diverse synthetic routes is paramount for exploring the chemical space of 2-(Pyridin-4-yl)pyrimidine derivatives. While classical condensation methods are established, future research will focus on more sophisticated and versatile strategies.
A primary challenge lies in creating substituted pyridinylpyrimidines in a modular fashion. Current literature describes multi-step syntheses for specific derivatives, such as those with anti-fibrosis activity, which often involve initial modifications of the separate pyridine (B92270) and pyrimidine (B1678525) precursors before their coupling. mdpi.comresearchgate.netnih.govnih.gov Future methodologies should aim for convergent syntheses that allow for the late-stage introduction of diversity.
Key future research directions include:
Catalytic C-H Activation: Direct functionalization of the pyridine and pyrimidine rings through transition-metal-catalyzed C-H activation would provide a more atom-economical and efficient route to novel analogues, bypassing the need for pre-functionalized starting materials.
Multi-component Reactions (MCRs): Designing new MCRs that assemble the this compound core in a single pot from simple, readily available starting materials will be a significant advancement. mdpi.com This approach offers increased efficiency and rapid access to diverse libraries of compounds.
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate scalable synthesis, which is crucial for both academic exploration and industrial application.
Photoredox Catalysis: Visible-light-mediated reactions can enable novel transformations under mild conditions, opening up new avenues for functionalizing the pyridinylpyrimidine scaffold that are not accessible through traditional thermal methods.
A comparison of potential synthetic strategies is outlined in the table below.
| Methodology | Potential Advantages | Key Challenges |
| C-H Activation | High atom economy, reduced steps, access to novel derivatives. | Regioselectivity control, catalyst cost and sensitivity. |
| Multi-component Reactions | High efficiency, operational simplicity, rapid library generation. | Scaffold complexity, discovery of new compatible reaction partners. |
| Flow Chemistry | Enhanced safety and scalability, precise reaction control. | Initial setup cost, potential for clogging with solid byproducts. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity patterns. | Substrate scope limitations, requirement for specialized equipment. |
Advanced Functional Material Design and Applications
The inherent electronic properties of the this compound scaffold, characterized by the electron-deficient nature of both heterocyclic rings, make it a highly attractive building block for advanced functional materials. spiedigitallibrary.org
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are already utilized in OLEDs as luminescent, host, and electron-transporting materials. oled-intermediates.comnbinno.comnbinno.com The pyridinylpyrimidine core can be strategically functionalized to fine-tune the HOMO/LUMO energy levels, enhance thermal stability, and improve charge carrier mobility. spiedigitallibrary.orgnih.gov Future research will focus on:
Developing deep-blue emitters with high efficiency and long operational lifetimes, which remains a significant challenge in OLED technology. spiedigitallibrary.org
Designing bipolar host materials that can efficiently transport both electrons and holes, leading to more balanced charge injection and improved device performance. spiedigitallibrary.org
Creating novel phosphorescent emitters by coordinating the pyridinylpyrimidine ligand to heavy metal centers like iridium, aiming for enhanced stability and quantum efficiency. spiedigitallibrary.org
Metal-Organic Frameworks (MOFs) and Sensors: The nitrogen atoms in the this compound structure act as excellent coordination sites for metal ions, making it a promising ligand for the construction of MOFs. rsc.orgnih.govugr.esuniversityofgalway.ie These materials could have applications in gas storage, catalysis, and chemical sensing. Furthermore, functionalized pyridinylpyrimidines can be designed as fluorescent chemosensors for detecting specific metal ions, leveraging the changes in fluorescence upon coordination. mdpi.com Future work will involve synthesizing ligands with specific functionalities to create MOFs with tailored pore sizes and chemical environments or sensors with high selectivity and sensitivity for environmentally or biologically important analytes.
| Material Application | Key Properties of Pyridinylpyrimidine | Future Research Goal |
| OLEDs | Electron-deficient nature, high thermal stability, tunable energy levels. | High-efficiency, stable deep-blue emitters and bipolar hosts. spiedigitallibrary.orgnbinno.com |
| MOFs | Strong metal coordination sites, rigid scaffold. | MOFs with tailored porosity and catalytic activity. rsc.orguniversityofgalway.ie |
| Fluorescent Sensors | Ability to modulate fluorescence upon ion binding. | Highly selective and sensitive sensors for specific cations. mdpi.com |
Deeper Mechanistic Elucidation of Complex Biological Interactions
Derivatives of this compound have shown promise in a wide range of therapeutic areas, acting as inhibitors for targets such as kinases (e.g., EGFR, CDK2, MAP4K4), and demonstrating potential in treating cancer and bone resorption disorders. nih.govnih.govrsc.orgnih.gov However, a significant challenge remains in understanding the precise molecular mechanisms that govern their biological activity.
Future research must move beyond simple structure-activity relationship (SAR) studies and employ a combination of advanced techniques to achieve a deeper mechanistic understanding.
Computational and In Silico Modeling: The use of molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and quantitative structure-activity relationship (QSAR) studies will be crucial for predicting binding modes, identifying key interactions with target proteins, and guiding the rational design of more potent and selective inhibitors. nih.govnih.govnih.govtandfonline.commdpi.commdpi.com In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can help predict the pharmacokinetic properties of new derivatives early in the design process. nih.govmdpi.com
Structural Biology: Obtaining high-resolution crystal structures of this compound derivatives in complex with their biological targets will provide invaluable insights into their binding orientation and the specific amino acid residues involved in the interaction. This information is critical for structure-based drug design.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding process, helping to elucidate the driving forces behind the interaction and differentiate between potential inhibitors.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The increasing emphasis on environmental responsibility in chemical synthesis necessitates the development of sustainable and green methods for producing this compound and its derivatives. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions.
Future research will focus on aligning synthesis with the principles of green chemistry:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a key objective. mdpi.com
Catalyst-Free and Microwave-Assisted Reactions: Developing synthetic protocols that proceed efficiently without a catalyst or under microwave irradiation can significantly reduce reaction times, energy consumption, and waste generation. mdpi.comresearchgate.net
Atom Economy: Designing reactions, such as cycloadditions and MCRs, that maximize the incorporation of atoms from the starting materials into the final product is a fundamental goal of green chemistry. mdpi.com
| Green Chemistry Approach | Benefit | Example Application |
| Aqueous Media Synthesis | Reduced environmental impact, low cost, enhanced reactivity. | [3+3] cycloaddition reactions for pyrimidine ring formation. mdpi.com |
| Microwave Irradiation | Drastically reduced reaction times, improved yields. | Synthesis of fluorinated coumarin-pyrimidine hybrids. mdpi.com |
| Catalyst-Free Conditions | Simplified purification, reduced cost and metal waste. | One-pot multi-component synthesis of fused pyrimidines. |
Development of Multidisciplinary Research Platforms for this compound
The complexity of modern drug discovery and materials science demands a collaborative, multidisciplinary approach. The future development of this compound-based compounds will rely on integrated research platforms that bring together experts from various fields.
A successful platform would involve a cyclical process:
Computational Chemistry: In silico design and screening of virtual libraries of pyridinylpyrimidine derivatives to identify promising candidates with desired electronic or biological properties. nih.govnih.gov
Synthetic Chemistry: Efficient and sustainable synthesis of the prioritized target molecules. mdpi.comnih.gov
Biological/Materials Science Evaluation: In vitro and in vivo testing of biological activity or characterization of the physicochemical properties of new materials. spiedigitallibrary.orgnih.gov
Data Analysis and Iteration: Feeding the experimental results back into the computational models to refine predictions and design the next generation of compounds. This iterative cycle of design, synthesis, and testing is crucial for accelerating the discovery process. nih.gov
Such platforms foster collaboration between computational modelers, synthetic organic chemists, biochemists, pharmacologists, and materials scientists, ensuring that challenges are addressed from multiple perspectives.
Addressing Research Gaps and Unexplored Reactivity
Despite the progress made, significant research gaps and areas of unexplored reactivity remain in the chemistry of this compound. Addressing these gaps is essential for unlocking the full potential of this scaffold.
Unexplored Chemical Space:
Macrocyclization: Incorporating the pyridinylpyrimidine core into macrocyclic structures could lead to compounds with unique conformational constraints, potentially resulting in higher binding affinity and selectivity for biological targets. nih.gov
Novel Fused Systems: The development of new synthetic methods to create fused heterocyclic systems incorporating the this compound moiety could yield compounds with novel photophysical properties or biological activities.
New Reactivity Patterns:
Covalent Modifiers: Exploring the introduction of electrophilic groups onto the scaffold could lead to the development of covalent inhibitors that form a permanent bond with their biological target, offering potential advantages in terms of potency and duration of action. The reactivity of pyrimidine derivatives with biological nucleophiles like RNA has been an area of recent discovery. acs.org
Intramolecular Rearrangements: Investigating novel rearrangement reactions, such as N-to-C aryl migrations, could provide access to complex and previously inaccessible molecular architectures. acs.org
Future success in the field will depend on the willingness of researchers to explore unconventional synthetic strategies, investigate novel applications, and embrace collaborative, multidisciplinary approaches to tackle the existing and emerging challenges.
Q & A
Q. What are the standard synthetic routes for 2-(pyridin-4-yl)pyrimidine derivatives, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves condensation reactions between pyridine and pyrimidine precursors under controlled conditions. For example, metal-organic frameworks (MOFs) using 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid as a ligand are synthesized via solvothermal methods, combining the ligand with metal salts (e.g., Co(II), Ni(II)) in solvents like DMF/water at 85–120°C for 24–72 hours . Purification involves recrystallization or column chromatography, followed by characterization via NMR, IR, and mass spectrometry.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound-based compounds?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm proton environments and substituent positions. IR spectroscopy identifies functional groups (e.g., C=N stretching at 1600–1650 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. Refinement software like SHELXL (with features for disorder modeling and hydrogen bonding analysis) is critical for accurate structural determination .
Q. What safety protocols should be followed when handling pyrimidine derivatives in laboratory settings?
- Methodological Answer :
- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
- Waste Management : Segregate halogenated waste (e.g., chloro-containing byproducts) and dispose via licensed hazardous waste facilities .
Advanced Questions
Q. How can researchers design and optimize metal-organic frameworks (MOFs) using this compound dicarboxylic acid as a ligand?
- Methodological Answer :
- Ligand Design : Introduce carboxylate groups at the 4,6-positions of pyrimidine to enhance metal coordination. The pyridyl nitrogen acts as an additional binding site.
- MOF Synthesis : Optimize reaction parameters (solvent polarity, temperature, pH) to control topology. For example, Co(II) forms 3D cubic frameworks, while Mn(II) yields 2D magnetic chains .
- Characterization : Analyze porosity via gas adsorption (BET) and magnetism using SQUID magnetometry.
Q. What strategies resolve discrepancies between experimental and computational structural data in crystallographic studies of pyrimidine-containing complexes?
- Methodological Answer :
- Refinement Tools : Use SHELXL’s restraints for thermal parameters and hydrogen bonding. Validate against DFT-optimized geometries.
- Data Cross-Validation : Compare experimental SCXRD bond lengths/angles with computational models (e.g., Gaussian09). Address outliers by re-examizing disorder or solvent effects .
Q. How do researchers analyze the magnetic and electronic properties of MOFs incorporating this compound derivatives?
- Methodological Answer :
- Magnetic Studies : Measure temperature-dependent susceptibility (2–300 K) to identify antiferromagnetic interactions in Mn(II) or Co(II) MOFs. Fit data to the Fisher chain model for 1D magnetic behavior .
- Electronic Properties : Conduct UV-vis-NIR spectroscopy and cyclic voltammetry to assess charge-transfer transitions and redox activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
